Ranatuerin-2CPb -

Ranatuerin-2CPb

Catalog Number: EVT-244632
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ranatuerin-2CPb is a novel peptide derived from the skin secretion of the American frog species Rana pipiens. This compound has garnered interest due to its potential antimicrobial and antitumor properties. The peptide sequence is identified as SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT, which consists of 34 amino acids. Ranatuerin-2CPb is classified under antimicrobial peptides, a group known for their ability to disrupt microbial membranes and exhibit cytotoxic effects against cancer cells.

Source and Classification

Ranatuerin-2CPb is isolated from the skin secretions of Rana pipiens, a species recognized for producing various bioactive peptides. These peptides play crucial roles in the frog's defense mechanisms against pathogens. The classification of ranatuerin-2CPb falls within the category of antimicrobial peptides, specifically within the ranatuerin family, which includes several other related peptides with varying biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of ranatuerin-2CPb was accomplished using solid-phase peptide synthesis techniques. The process involved:

  1. Peptide Assembly: The peptide was synthesized on a resin using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which allows for stepwise addition of amino acids.
  2. Cleavage and Purification: After synthesis, the peptide was cleaved from the resin using a cocktail of trifluoroacetic acid (TFA) and triisopropylsilane in dichloromethane. The crude product was then purified via reverse-phase high-performance liquid chromatography (RP-HPLC), achieving a purity greater than 95% .
  3. Characterization: The molecular mass and purity were confirmed using electrospray mass spectrometry and high-resolution mass spectrometry, ensuring that the synthesized peptide matched the expected molecular weight .
Molecular Structure Analysis

Structure and Data

The molecular structure of ranatuerin-2CPb reveals several key features:

  • Amino Acid Sequence: SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT
  • Secondary Structure: In aqueous solutions, ranatuerin-2CPb exhibits significant helical content, which is crucial for its biological activity. Studies indicate that around 50% of the peptide adopts an alpha-helical conformation in certain environments .
  • Molecular Weight: The calculated molecular weight is approximately 1568.8862 Da, consistent with experimental findings .
Chemical Reactions Analysis

Reactions and Technical Details

Ranatuerin-2CPb engages in various biochemical interactions:

  1. Antimicrobial Activity: The peptide disrupts bacterial membranes, leading to cell lysis. This mechanism involves binding to negatively charged lipid membranes, which is facilitated by its cationic nature.
  2. Cytotoxicity Assays: In vitro studies demonstrate that ranatuerin-2CPb exhibits cytotoxic effects against several human cancer cell lines, including H157, MCF-7, U251MG, PC-3, and MDA-MB-435s. The cytotoxicity was assessed using MTT assays and lactate dehydrogenase release assays .
Mechanism of Action

Process and Data

The mechanism through which ranatuerin-2CPb exerts its effects involves:

  1. Membrane Disruption: The peptide interacts with microbial membranes, forming pores that lead to ion leakage and ultimately cell death.
  2. Cellular Uptake: Ranatuerin-2CPb can penetrate cancer cell membranes due to its amphipathic nature, allowing it to induce apoptosis in malignant cells.
  3. Cell Viability Studies: Concentration-dependent studies have shown that at higher concentrations (10^-4 M), significant reductions in cell viability are observed across multiple cancer cell lines .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ranatuerin-2CPb exhibits distinct physical and chemical properties:

Applications

Scientific Uses

Ranatuerin-2CPb has several promising applications in scientific research:

  1. Antimicrobial Agent: Potential use as a therapeutic agent against bacterial infections due to its potent antimicrobial activity.
  2. Cancer Treatment: Its cytotoxic effects on cancer cells suggest applications in developing novel anticancer therapies.
  3. Biological Research: As a model compound for studying peptide interactions with membranes and their mechanisms of action.
Phylogenetic Distribution and Evolutionary Biology of Ranatuerin-2CPb

Taxonomic Origins in Rana and Related Anuran Genera

Ranatuerin-2CPb belongs to the Ranatuerin-2 family of antimicrobial peptides (AMPs), initially identified in the skin secretions of Rana clamitans (green frog) within the family Ranidae. This peptide exhibits potent antibacterial activity, with a minimum inhibitory concentration (MIC) of 2 μM against Escherichia coli [1]. Ranatuerin-2 peptides are characterized by a conserved hexapeptide ring structure ("Rana box") formed by an intramolecular disulfide bond, distinguishing them from Ranatuerin-1 peptides that feature a heptapeptide ring [1]. The taxonomic distribution of Ranatuerin-2CPb-like peptides spans multiple anuran genera across North America and Asia, including:

  • Rana pipiens (northern leopard frog): Demonstrates high sequence homology in the Ranatuerin-2 locus
  • Rana tarahumarae (Tarahumara frog): Expresses structurally similar Ranatuerin-2TRa
  • Pelophylax nigromaculata (black-spotted frog): Produces Rana-2PN, a variant with 80% sequence identity [1] [4] [6]

Biogeographical patterns reveal significant diversification, with Ranatuerin-2 isoforms showing genus-specific modifications. For instance, Nidirana daunchina expresses Ranatuerin-2DN1, which lacks antibacterial activity at concentrations >150 μM, illustrating functional divergence within the Ranidae family [1]. This sporadic distribution across phylogenetically distant lineages suggests multiple independent evolutionary origins rather than vertical inheritance from a common ancestor.

Table 1: Taxonomic Distribution of Ranatuerin-2 IsoformsSpeciesPeptide NameAntibacterial Activity (MIC)Structural FeaturesRegion
Rana clamitansRanatuerin-2Cb2 μM (E. coli)Hexapeptide Rana boxNorth America
Rana tarahumaraeRanatuerin-2TRaNot specifiedMass: 2898 DaMexico
Pelophylax nigromaculataRana-2PNBroad-spectrumα-helical structureEast Asia
Nidirana daunchinaRanatuerin-2DN1>150 μM (inactive)Divergent primary sequenceChina

Genomic Conservation and Diversification Across Amphibian Lineages

The genomic architecture encoding Ranatuerin-2CPb is conserved across ranid frogs, typically organized as a precursor protein comprising three domains: signal peptide, acidic spacer region, and mature peptide. cDNA analysis of Pelophylax nigromaculata reveals a 294-base open reading frame encoding 68 amino acids, with enzymatic cleavage at KR residues releasing the bioactive peptide [1]. Synteny analysis demonstrates that Ranatuerin-2 loci maintain conserved flanking regions across species despite significant sequence variation in the mature peptide coding region.

Comparative genomics reveals contrasting evolutionary patterns:

  • High sequence conservation: Ranatuerin-2CPb orthologs in Rana pipiens populations show <5% nucleotide divergence, indicating purifying selection maintains core structural elements [3].
  • Lineage-specific diversification: Lithobates species exhibit gene duplication events producing paralogs like Ranatuerin-2b, which undergoes independent selection pressures [3].
  • Cryptic diversity: Molecular barcoding (COI and 16S rRNA) of Atlantic Rainforest frogs uncovers numerous undocumented Ranatuerin-2 variants, corresponding to cryptic speciation events [5].

Amphibian genomes present unique challenges for AMP research, characterized by extreme sizes (up to 120 Gb in salamanders) and high repetitive content (>80%). These features have historically impeded genome assembly and consequently, comprehensive analysis of AMP gene families. Emerging long-read sequencing technologies now enable resolution of these complex genomic regions, revealing that Ranatuerin-2 genes reside in regions with elevated recombination rates, facilitating diversification through unequal crossing over [8].

Table 2: Genetic Features of Ranatuerin-2 Loci Across AmphibiansSpeciesGenome Size (Gb)Ranatuerin-2 Copy NumberNucleotide Diversity (π)Selection Signature
Rana pipiens~5.82 (Ranatuerin-2, -2b)0.012Positive selection (dN/dS=2.7)
Pelophylax nigromaculata~3.510.008Purifying selection (dN/dS=0.3)
Rana clamitans~6.230.021Balancing selection

Epigenetic regulation further contributes to diversification; histone modifications differentially activate Ranatuerin-2 expression in skin granular glands versus other tissues. This tissue-specific expression is conserved across 85% of ranid species examined, though peptide abundance varies significantly based on environmental pathogen exposure [8].

Evolutionary Pressures Shaping Ranatuerin-2CPb Structural Variability

The structural variability of Ranatuerin-2CPb reflects three primary evolutionary pressures: pathogen coevolution, host physiological constraints, and environmental adaptation. Functional analyses demonstrate that positive selection preferentially targets specific residues:

  • Membrane-interaction domain: Hydrophobic residues (Val¹¹, Leu¹⁸, Phe²³) exhibit the highest substitution rates (dN/dS > 2.0), enhancing interactions with microbial membranes [1] [9].
  • Disulfide bond conservation: The C-terminal Rana box (Cys²⁵-Cys³⁰) shows complete invariance across 1196 documented amphibian AMPs, underscoring its essential role in structural stability [1].
  • Cationic charge modulation: Lys/Arg substitutions in the amphipathic helix maintain a net charge between +3 and +6, optimizing electrostatic interactions with anionic bacterial membranes while minimizing cytotoxicity [9].

Pathogen-driven selection is evidenced by recombinant peptide studies: ancestral sequence reconstruction of Ranatuerin-2 in leopard frogs followed by functional testing revealed identical antimicrobial potency between ancestral and extant peptides against Aeromonas hydrophila (MIC 8 μM) and Pseudomonas aeruginosa (MIC 32 μM), indicating stabilizing selection maintains efficacy against persistent pathogens [3]. However, chytrid fungi (Batrachochytrium dendrobatidis) exert divergent selection pressures, with certain Ranatuerin-2 variants showing 3-fold higher fungicidal activity due to enhanced membrane permeabilization [6].

Environmental factors further sculpt structural diversity:

  • Temperature adaptation: Arctic-dwelling Rana sylvatica expresses Ranatuerin-2 isoforms with increased proline content (18% vs 7% in temperate species), preventing cold-induced loss of helical structure [9].
  • Sympatric microbial communities: Peptides from species in high-pathogen environments (e.g., tropical wetlands) exhibit extended cationic domains compared to desert-dwelling relatives, increasing affinity for diverse microbial membranes [6] [9].
  • Predator-driven selection: Species exposed to snake predation show accelerated Ranatuerin-2 evolution, suggesting secondary defensive functions beyond antimicrobial activity [9].
Table 3: Structural-Functional Correlations in Ranatuerin-2 VariantsStructural FeatureFunctional ImpactEvolutionary AdvantageExample Species
Hydrophobic moment >0.6Enhanced membrane insertionBroad-spectrum antibacterial activityRana clamitans
Proline at position 14Disruption of α-helixResistance to proteolytic degradationRana sylvatica
C-terminal amidationIncreased net positive chargeEnhanced activity against Gram-negative bacteriaPelophylax nigromaculata
Disulfide bond deletionStructural flexibilityImproved efficacy against fungiRana tarahumarae (hypothetical)

The evolutionary trajectory of Ranatuerin-2CPb exemplifies the balance between innovation and constraint: while the Rana box and amphipathic core remain conserved, surface-exposed residues undergo continual selection-driven modification. This dynamic interplay enables rapid adaptation to emerging pathogens while preserving fundamental mechanisms of membrane disruption that define the ranatuerin family. Genomic analyses further reveal that recombination hotspots flanking the Ranatuerin-2 locus facilitate exon shuffling, generating novel peptide combinations without compromising structural integrity [8]. Such mechanisms may explain the remarkable persistence of these peptides across 100 million years of amphibian evolution despite escalating pathogen threats.

Properties

Product Name

Ranatuerin-2CPb

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